molecular formula C15H18N2O2S B11351553 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide

Cat. No.: B11351553
M. Wt: 290.4 g/mol
InChI Key: BPECALZBBBHFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The thiazole ring is known to interact with various biological molecules, which may contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide

InChI

InChI=1S/C15H18N2O2S/c1-3-8-19-14-6-4-12(5-7-14)15(18)16-9-13-10-20-11(2)17-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)

InChI Key

BPECALZBBBHFKH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.